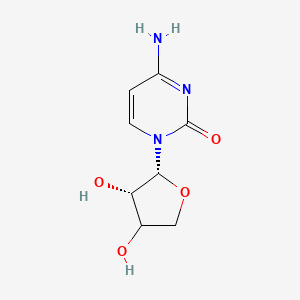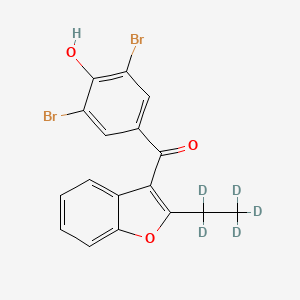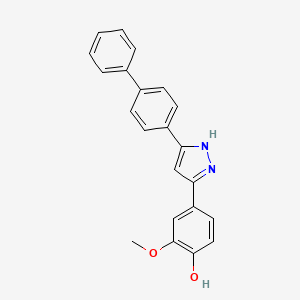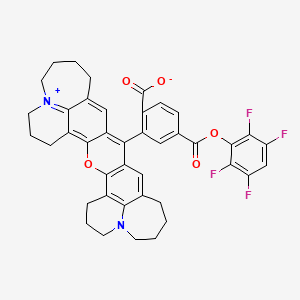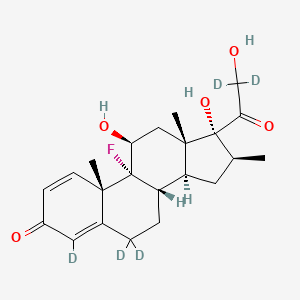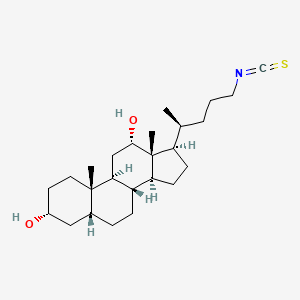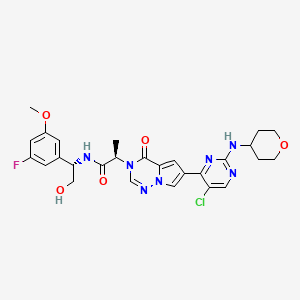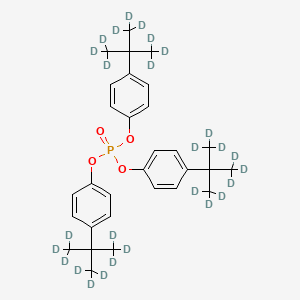
Tris(p-tert-butylphenyl) Phosphate-d27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-(p-tert-butylphenyl) phosphate-d27 is a deuterated version of Tri-(p-tert-butylphenyl) phosphate, a compound known for its use as a flame retardant and plasticizer. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound.
準備方法
Synthetic Routes and Reaction Conditions
Tri-(p-tert-butylphenyl) phosphate-d27 is typically synthesized through the esterification of p-tert-butylphenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The deuterated form is prepared by using deuterated reagents.
Industrial Production Methods
Industrial production of Tri-(p-tert-butylphenyl) phosphate involves the reaction of p-tert-butylphenol with phosphorus oxychloride in the presence of a catalyst. The reaction is conducted at elevated temperatures and under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tri-(p-tert-butylphenyl) phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
Tri-(p-tert-butylphenyl) phosphate-d27 is used in various scientific research applications, including:
Chemistry: As a flame retardant and plasticizer in polymer chemistry.
Biology: To study the effects of flame retardants on biological systems.
Medicine: Investigating the potential toxicological effects of flame retardants.
Industry: Used in the production of flame-retardant materials and as a plasticizer in various industrial applications.
作用機序
The mechanism by which Tri-(p-tert-butylphenyl) phosphate-d27 exerts its effects involves the interaction with the polymer matrix, enhancing its flame-retardant properties. The compound acts by promoting the formation of a char layer on the surface of the polymer, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
類似化合物との比較
Similar Compounds
Tri-(2,4-di-tert-butylphenyl) phosphate: Another flame retardant with similar properties but different steric effects due to the position of the tert-butyl groups.
Tri-(p-cresyl) phosphate: A related compound with different alkyl groups, affecting its physical and chemical properties.
Uniqueness
Tri-(p-tert-butylphenyl) phosphate-d27 is unique due to its deuterated form, which allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. The presence of deuterium atoms provides insights into the behavior and interactions of the compound at the molecular level.
特性
分子式 |
C30H39O4P |
|---|---|
分子量 |
521.8 g/mol |
IUPAC名 |
tris[4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3 |
InChIキー |
LORSVOJSXMHDHF-LEHUAYBISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=C(C=C3)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


